
N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, commonly known as CTN-986, is a small molecule compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In
Scientific Research Applications
Molecular Mechanisms and Biological Activity
Biological Roles and Metabolic Effects : Nicotinamide derivatives play crucial roles in the metabolism of mammals, insects, and bacteria, participating in essential biochemical pathways. These compounds have been explored for their antimicrobial and antipellagra activities, highlighting their significance in addressing nutritional deficiencies and microbial infections (Ellinger, Fraenkel, & Abdel Kader, 1947).
Structural and Energetic Analysis : Research on the cocrystallization of nicotinamide with various acids has elucidated basic recognition patterns and crystal lattice energetic features. This knowledge assists in understanding the molecular interactions and design of new materials with desired properties (Jarzembska et al., 2017).
Therapeutic and Clinical Applications
Antimicrobial and Antifungal Activity : Nicotinamide derivatives have shown potential in antimicrobial and antifungal applications, with specific compounds exhibiting activity against a range of pathogens. This opens avenues for the development of new therapeutic agents based on nicotinamide chemistry (Patel & Shaikh, 2010).
Herbicidal Activity : Certain nicotinamide derivatives have been investigated for their herbicidal activity, demonstrating the potential for the development of environmentally friendly herbicides. This research not only contributes to agricultural sciences but also provides insights into the bioactivity of nicotinamide compounds (Yu et al., 2021).
Material Science and Chemistry
Supramolecular Chemistry : Studies on multicomponent crystals involving nicotinamide and isonicotinamide have revealed intricate supramolecular synthons and hydrates, contributing to the understanding of crystal engineering and the stabilization of multicomponent systems (Das & Baruah, 2011).
Corrosion Inhibition : Nicotinamide derivatives have been evaluated for their corrosion inhibition effect on metals, indicating their potential application in industrial chemistry to protect metals from corrosive environments (Chakravarthy, Mohana, & Kumar, 2014).
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-12-13(2)23-24(14(12)3)18-8-7-16(11-21-18)19(25)22-10-15-5-4-6-17(20)9-15/h4-9,11H,10H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRMGDGZTYOVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565202.png)
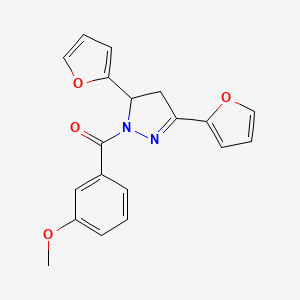
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-methoxy-4-(methylsulfanyl)benzoate](/img/structure/B2565210.png)

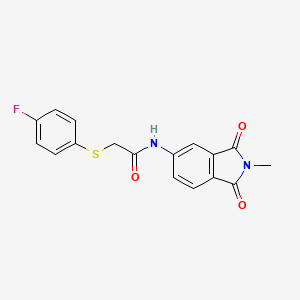
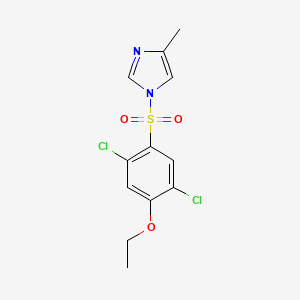
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2565214.png)
![N-(3-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2565216.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2565217.png)
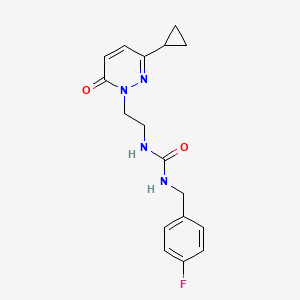
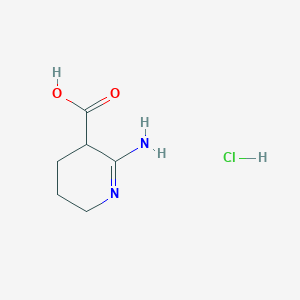
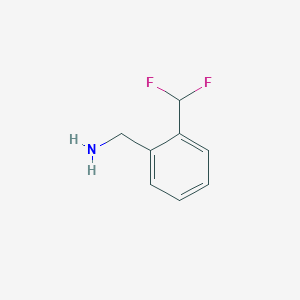
![(3R,5R)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2565223.png)